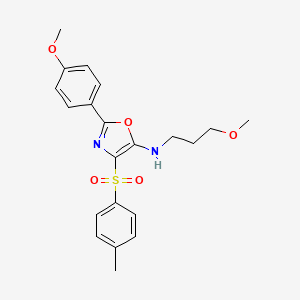

2-(4-methoxyphenyl)-N-(3-methoxypropyl)-4-tosyloxazol-5-amine

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5S/c1-15-5-11-18(12-6-15)29(24,25)21-20(22-13-4-14-26-2)28-19(23-21)16-7-9-17(27-3)10-8-16/h5-12,22H,4,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGTZTRBIYGYFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)OC)NCCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(3-methoxypropyl)-4-tosyloxazol-5-amine typically involves multiple steps, starting with the preparation of the core oxazole structure. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-methoxyphenylacetic acid and 3-methoxypropylamine in the presence of a dehydrating agent can yield the desired oxazole ring. Tosylation of the oxazole intermediate with p-toluenesulfonyl chloride under basic conditions completes the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-N-(3-methoxypropyl)-4-tosyloxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The oxazole ring can be reduced under specific conditions to yield amine derivatives.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can replace the tosyl group under appropriate conditions.

Major Products

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Production of 2-(4-methoxyphenyl)-N-(3-methoxypropyl)-4-aminooxazole.

Substitution: Generation of azide or thiol derivatives of the oxazole compound.

Scientific Research Applications

2-(4-Methoxyphenyl)-N-(3-methoxypropyl)-4-tosyloxazol-5-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-(4-methoxyphenyl)-N-(3-methoxypropyl)-4-tosyloxazol-5-amine exerts its effects depends on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex with the active site, thereby blocking substrate access. The exact pathways involved can vary based on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of structurally related compounds highlights key differences in heterocyclic cores, substituents, and pharmacological implications:

Key Observations:

Heterocyclic Core Influence :

- Oxazole (Target) vs. Thiazole () : The replacement of oxygen (oxazole) with sulfur (thiazole) increases aromaticity and polarizability due to sulfur’s larger atomic radius. This may enhance binding to hydrophobic pockets in biological targets but reduce solubility .

- Benzimidazole (Astemizole) : The fused benzene-imidazole system in Astemizole allows for extended π-π stacking interactions, contributing to its antihistaminic activity .

Substituent Effects: Tosyl Group (Target): The electron-withdrawing tosyl group at position 4 stabilizes the oxazole ring and may hinder nucleophilic attack, improving metabolic stability compared to the thiazole derivatives in and . Chloro/Fluoro Substituents (): Electronegative groups like Cl and F increase lipophilicity (logP = 4.8) and enhance membrane permeability but may introduce toxicity risks .

Biological Activity: While Astemizole () is a known antihistamine, the target compound’s biological profile remains underexplored.

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s thiazole derivative, employing sulfonylation and nucleophilic substitution .

- SAR Insights : The 4-methoxyphenyl group’s electron-donating nature could modulate electronic density on the oxazole ring, influencing interactions with biological targets such as receptors or enzymes .

Biological Activity

The compound 2-(4-methoxyphenyl)-N-(3-methoxypropyl)-4-tosyloxazol-5-amine is a member of the oxazole family, characterized by its unique structural features that potentially confer significant biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and therapeutic implications based on recent studies.

Synthesis

The synthesis of 2-(4-methoxyphenyl)-N-(3-methoxypropyl)-4-tosyloxazol-5-amine generally involves the reaction of appropriate precursors under specific conditions to yield the desired oxazole derivative. While detailed synthetic pathways are not extensively documented in the current literature, it is commonly synthesized through methods involving nucleophilic substitution and cyclization reactions.

Anticancer Properties

Recent research has indicated that compounds structurally related to 2-(4-methoxyphenyl)-N-(3-methoxypropyl)-4-tosyloxazol-5-amine exhibit significant anticancer activity. For instance, similar derivatives have shown potent apoptosis-inducing capabilities in various cancer cell lines. A notable study highlighted that modifications in the substituents on the phenyl rings can enhance cytotoxicity against breast cancer models, with effective concentrations reported as low as 2 nM .

Antibacterial Activity

The antibacterial potential of related oxazole derivatives has been explored, revealing promising results against both Gram-positive and Gram-negative bacteria. For example, studies on compounds containing methoxy groups have demonstrated their efficacy in inhibiting bacterial growth through mechanisms involving reactive oxygen species (ROS) generation. This suggests that 2-(4-methoxyphenyl)-N-(3-methoxypropyl)-4-tosyloxazol-5-amine may also possess similar antibacterial properties .

The biological activity of 2-(4-methoxyphenyl)-N-(3-methoxypropyl)-4-tosyloxazol-5-amine can be attributed to several mechanisms:

- Apoptosis Induction : Compounds with similar structures have been shown to activate apoptotic pathways in cancer cells by modulating key proteins involved in cell survival and death.

- Inhibition of Bacterial Growth : The presence of methoxy groups appears to enhance membrane permeability, allowing for increased uptake and subsequent disruption of bacterial cellular functions.

- Reactive Oxygen Species (ROS) Generation : The interaction with cellular components leads to oxidative stress, which is detrimental to both bacterial cells and cancer cells.

Case Studies and Research Findings

A summary of relevant studies is presented in Table 1, highlighting the biological activities observed for compounds related to 2-(4-methoxyphenyl)-N-(3-methoxypropyl)-4-tosyloxazol-5-amine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.